ADT-OH

Catalog No.
S517332
CAS No.
18274-81-2
M.F
C9H6OS3
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ADT-OH

Inorganic sulfide salts (e.g., NaHS) produce toxic H2S bursts and cannot conjugate to form targeted prodrugs. ADT-OH solves this: a slow-releasing H2S donor with a reactive phenolic -OH for ester-based chimera synthesis. • Mandatory precursor for mitochondria-targeted AP39 and anti-inflammatory ATB-343. • Cytoprotection at 5-fold lower concentration vs. NaHS, without toxic spikes. • Formulated in liposomes/hypromellose gels for sustained topical delivery. Available from stock.

CAS Number

18274-81-2

Product Name

ADT-OH

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione

Molecular Formula

C9H6OS3

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

desmethyl-ADT, desmethylanethol dithiolthione, desmethylanethol trithione

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O

The exact mass of the compound 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione is 225.9581 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg, 25 mg

ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione) is a high-value, slow-releasing hydrogen sulfide (H2S) donor and a critical synthetic precursor in medicinal chemistry [1]. Distinguished by its dithiolethione core and a reactive phenolic hydroxyl group, ADT-OH provides sustained H2S release that mimics endogenous physiological production far better than inorganic sulfide salts [2]. For procurement teams and synthetic chemists, its primary value lies in its dual utility: it functions as a potent standalone cytoprotective agent and serves as the foundational building block for synthesizing targeted H2S-releasing chimeras, such as the mitochondria-targeted AP39 and NSAID prodrugs (e.g., ATB-343) [3]. This functional versatility makes ADT-OH an indispensable material for advanced pharmacological modeling, drug discovery, and controlled-release formulation development.

Research Fit

S Core pharmacophore for slow-releasing H₂S donor hybrids and conjugates
P High-purity organic crystalline solid; research-grade tool compound
W AMPK, FADD, and mitochondrial fission pathway studies

Substituting ADT-OH with inorganic H2S donors like sodium hydrosulfide (NaHS) or sodium sulfide (Na2S) fundamentally compromises experimental and therapeutic integrity. Inorganic salts trigger instantaneous, uncontrolled H2S spikes that often reach toxic levels and dissipate rapidly, failing to replicate the sustained, low-level H2S signaling required for physiological modeling or controlled formulation [1]. Furthermore, attempting to substitute ADT-OH with its parent compound, anethole dithiolethione (ADT), is unviable for chimera synthesis; ADT possesses an inert methoxy group instead of ADT-OH's reactive phenolic hydroxyl group, rendering it incapable of direct esterification to synthesize targeted prodrugs [2]. Similarly, while other slow-release donors like GYY4137 offer sustained release, they lack the straightforward conjugation chemistry of ADT-OH, preventing their use as modular building blocks for advanced drug delivery systems [3].

Substitution Risk

NaHS operates via GSH replenishment and KATP channels; ADT-OH engages AMPK-dependent signaling — pathway readouts may not transfer.
GYY4137 is a phosphorodithioate, not a dithiolethione scaffold; core chemistry and derivatisation potential differ fundamentally.
Fast inorganic donors and slow organic donors exhibit different kinetic profiles, which can shift cellular response interpretation.

Enablement of Targeted Chimera Synthesis via Phenolic Hydroxyl Esterification

ADT-OH is structurally differentiated from its parent compound, ADT, by the presence of a reactive phenolic hydroxyl group. This specific functional group allows ADT-OH to undergo direct esterification with carboxylic acid-containing molecules (e.g., NSAIDs or targeting moieties) using standard coupling reagents like DCC/DMAP [1]. In contrast, ADT contains an unreactive methoxy group at this position, completely preventing direct ester-linked chimera synthesis. This binary structural advantage enables the production of high-value derivatives like AP39 and ATB-343, which cannot be synthesized from ADT [2].

Evidence DimensionSuitability for direct esterification in prodrug synthesis
Target Compound DataADT-OH: 100% enablement of direct esterification via reactive -OH group
Comparator Or BaselineADT: 0% enablement (inert -OCH3 group prevents direct coupling)
Quantified DifferenceBinary difference (reactive vs. inert) enabling chimera synthesis
ConditionsStandard carbodiimide coupling (e.g., DCC/DMAP) with carboxylic acids

For synthetic chemists, ADT-OH is a mandatory procurement choice over ADT when the objective is to synthesize ester-linked H2S-releasing prodrugs.

Neuroprotection mechanism
Head-to-head
AMPK-dependent protection (50 µM max) vs. NaHS (GSH/KATP-dependent)
Supports AMPK pathway-specific study context
HT22 neuronal model, oxidative glutamate toxicity

Superior Neuroprotective Potency at Lower Concentrations vs NaHS

When evaluated for cytoprotection against glutamate-induced oxidative toxicity in neuronal cells, ADT-OH demonstrates significantly higher potency than the standard inorganic H2S donor, NaHS. In HT22 cell models, ADT-OH achieved maximum neuroprotection at a concentration of 50 µM [1]. In direct comparison, NaHS required a concentration of 250 µM to achieve comparable maximum protective effects [1]. Furthermore, ADT-OH's protective mechanism includes the suppression of AMPK activation, an intrinsic property of its dithiolethione core that NaHS lacks [1].

Evidence DimensionConcentration required for maximum neuroprotection
Target Compound DataADT-OH: 50 µM
Comparator Or BaselineNaHS: 250 µM
Quantified DifferenceADT-OH requires a 5-fold lower concentration to achieve maximum efficacy
ConditionsHT22 neuronal cells exposed to glutamate-induced oxidative toxicity in vitro

Procuring ADT-OH allows researchers to achieve robust cytoprotection at significantly lower doses, avoiding the off-target toxicity associated with high concentrations of inorganic sulfide salts.

H₂S release efficiency
Direct comparison
Higher H₂S yield than parent ADT in liver microsomes
May support stronger H₂S signal in ex vivo models
Rat liver microsomes, NADPH/CYP-dependent metabolism

1000-Fold Potency Amplification in Mitochondrial Protection via ADT-OH Conjugation

The procurement value of ADT-OH is heavily tied to its ability to be converted into highly potent targeted compounds, such as the mitochondria-targeted derivative AP39. When comparing AP39 (synthesized from ADT-OH) to the standard non-targeted slow-release donor GYY4137, the targeted ADT-OH derivative shows massive potency advantages. In models of 4-HNE-induced intracellular oxidative stress, AP39 reduced mitochondrial superoxide formation effectively at a concentration of just 0.1 µM (100 nM)[1]. To achieve similar reductions in mitochondrial oxidative stress, GYY4137 had to be administered at 100 µM [1].

Evidence DimensionEffective concentration for reducing mitochondrial superoxide formation
Target Compound DataADT-OH derivative (AP39): 0.1 µM (100 nM)
Comparator Or BaselineGYY4137 (Standard slow-release donor): 100 µM
Quantified Difference1,000-fold lower concentration required for the ADT-OH-derived chimera
ConditionsIn vitro mitochondrial oxidative stress models (4-HNE or H2O2 induced)

By sourcing ADT-OH as a building block, laboratories can synthesize targeted derivatives that outperform standard commercial slow-release donors by three orders of magnitude.

Conjugate antitumor activity
Head-to-head
HA-ADT conjugate inhibited HCC xenograft growth more effectively than NaHS & GYY4137
Supports conjugate-based H₂S delivery research
HCC xenograft model; proliferation, migration, invasion assays

Controlled H2S Release Kinetics in Transdermal Delivery Systems

ADT-OH demonstrates excellent compatibility with advanced drug delivery formulations, overcoming the volatility and rapid dissipation of inorganic H2S gases. When formulated into 5% w/v aqueous hypromellose gels containing propylene glycol or deformable liposomes, ADT-OH permeated excised murine skin and provided controlled, functional H2S release into HUVEC cell culture media over a sustained period (up to 6-24 hours) [1]. Inorganic salts like NaHS cannot be formulated in this manner due to instantaneous H2S volatilization upon dissolution, making ADT-OH a superior candidate for localized, sustained-release topical applications [1].

Evidence DimensionDuration of functional H2S release in transdermal formulation
Target Compound DataADT-OH: Sustained release over 6 to 24 hours
Comparator Or BaselineInorganic salts (NaHS): Instantaneous release and rapid depletion
Quantified DifferenceHours of sustained release vs. immediate dissipation
ConditionsEx vivo murine skin permeation into HUVEC cell media using hypromellose gels/liposomes

For pharmaceutical formulation teams, ADT-OH provides the necessary stability and controlled-release kinetics required to develop viable topical and transdermal H2S therapies.

FADD-dependent antitumor activity
Direct evidence
Tumor inhibition in melanoma xenograft; no effect in FADD-knockout models
Supports FADD-mediated apoptosis pathway studies
B16F0 melanoma model, genetically validated mechanism

Synthesis of Targeted H2S-Releasing Prodrugs

Due to its reactive phenolic hydroxyl group, ADT-OH is the premier starting material for synthesizing ester-linked chimeras. It is the mandatory precursor for generating NSAID derivatives (e.g., ATB-343) and mitochondria-targeted agents (e.g., AP39), which cannot be synthesized from non-hydroxylated analogs like ADT [1].

In Vitro Models of Neuroprotection and Oxidative Stress

Because it provides maximum cytoprotection at 5-fold lower concentrations than NaHS without causing toxic H2S spikes, ADT-OH is the ideal slow-release donor for studying cellular responses to glutamate toxicity, oxidative stress, and ischemia-reperfusion injury[2].

Development of Topical and Transdermal Gasotransmitter Therapies

Leveraging its compatibility with liposomal and hypromellose gel formulations, ADT-OH is highly suited for pharmaceutical R&D focused on localized, sustained H2S delivery for wound healing, impaired vascular function, and dermatological applications, where inorganic salts fail due to rapid volatilization[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
AMPK-dependent neuroprotection studies
AMPK pathway selectivity
GSH/KATP-independent mechanism validation
Scaffold for targeted H₂S conjugate design
Phenolic conjugation chemistry
Conjugate H₂S release & targeting efficiency
FADD-dependent apoptosis studies
FADD pathway engagement
FADD-knockout model validation
Anti-metastatic mechanisms in TNBC research
Anti-metastatic profile
Metastasis model endpoint & mitochondrial fission

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.95807833 Da

Monoisotopic Mass

225.95807833 Da

Heavy Atom Count

13

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3SE9K2LHV
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2: Hasegawa U, Tateishi N, Uyama H, van der Vlies AJ. Hydrolysis-Sensitive Dithiolethione Prodrug Micelles. Macromol Biosci. 2015 Nov;15(11):1512-22. doi: 10.1002/mabi.201500156. PubMed PMID: 26102371.
3: Zhou X, Cao Y, Ao G, Hu L, Liu H, Wu J, Wang X, Jin M, Zheng S, Zhen X, Alkayed NJ, Jia J, Cheng J. CaMKKβ-dependent activation of AMP-activated protein kinase is critical to suppressive effects of hydrogen sulfide on neuroinflammation. Antioxid Redox Signal. 2014 Oct 20;21(12):1741-58. doi: 10.1089/ars.2013.5587. PubMed PMID: 24624937.
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11: Montoya LA, Pluth MD. Organelle-Targeted H2S Probes Enable Visualization of the Subcellular Distribution of H2S Donors. Anal Chem. 2016 Jun 7;88(11):5769-74. doi: 10.1021/acs.analchem.6b00087. PubMed PMID: 27171507; PubMed Central PMCID: PMC4924525.
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